molecular formula C10H10F3NO2 B12614173 N-[2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethylidene]hydroxylamine CAS No. 919530-45-3

N-[2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethylidene]hydroxylamine

Cat. No.: B12614173
CAS No.: 919530-45-3
M. Wt: 233.19 g/mol
InChI Key: CTXTUYPCVZTFIU-UHFFFAOYSA-N
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Description

N-[2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethylidene]hydroxylamine is a fluorinated imidoyl derivative characterized by a trifluoroethylidene backbone, a hydroxylamine functional group, and a substituted aromatic ring (4-methoxy-3-methylphenyl). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxylamine moiety may enable redox-responsive behavior or participation in condensation reactions.

Properties

CAS No.

919530-45-3

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

N-[2,2,2-trifluoro-1-(4-methoxy-3-methylphenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C10H10F3NO2/c1-6-5-7(3-4-8(6)16-2)9(14-15)10(11,12)13/h3-5,15H,1-2H3

InChI Key

CTXTUYPCVZTFIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=NO)C(F)(F)F)OC

Origin of Product

United States

Preparation Methods

Method 1: Grignard Reaction

Procedure:

  • A mixture of trifluoromethylbenzene and magnesium turnings is prepared in dry tetrahydrofuran (THF) under nitrogen atmosphere to form a Grignard reagent.

  • This Grignard reagent is then reacted with an appropriate ketone or aldehyde derivative to yield an intermediate that can be further processed.

Yield and Conditions:

  • The overall yield for this method can reach up to 75% under optimized conditions.

Method 2: Oximation

Procedure:

  • The intermediate obtained from the Grignard reaction is treated with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide).

  • The reaction is typically conducted at elevated temperatures (40-45°C) for several hours to ensure complete conversion.

Yield and Conditions:

  • Yields for this step can vary but are generally reported between 80% to 85% after purification.

Method 3: Direct Synthesis from Precursor Compounds

Procedure:

  • Starting from commercially available precursors such as p-toluenesulfonyl chloride and methoxy-substituted phenols, the compound can be synthesized through a series of coupling reactions.

  • This method often involves multiple purification steps including column chromatography to isolate the desired product.

Yield and Conditions:

  • Yields can be high (up to 96%) depending on the specific reagents and conditions used.

The following table summarizes the key aspects of each preparation method:

Method Key Reagents Conditions Yield (%)
Grignard Reaction Trifluoromethylbenzene, Mg, THF Nitrogen atmosphere Up to 75
Oximation Hydroxylamine hydrochloride, NaOH 40-45°C, several hours 80-85
Direct Synthesis p-Toluenesulfonyl chloride, methoxy phenols Various coupling reactions Up to 96

Recent studies have indicated that optimizing reaction conditions such as temperature, solvent choice, and reagent ratios significantly impacts yield and purity. For instance, using anhydrous solvents often leads to better yields due to reduced side reactions.

Additionally, purification techniques such as silica gel chromatography are crucial in isolating high-purity products necessary for further applications in pharmaceuticals or agrochemicals.

The preparation of N-[2,2,2-trifluoro-1-(4-methoxy-3-methylphenyl)ethylidene]hydroxylamine encompasses various synthetic strategies that leverage modern organic chemistry techniques. By understanding the intricacies of each method—including their advantages and limitations—chemists can select the most appropriate approach based on the desired application and available resources. Future research may focus on improving yields further and developing more environmentally friendly synthesis routes.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Its structural features allow for interactions with key biological targets such as vascular endothelial growth factor receptor-2 (VEGFR-2). In vitro tests demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, including HepG2 and MCF-7, with IC50 values of 21.00 μM and 26.10 μM respectively .

Table 1: Cytotoxicity of N-[2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethylidene]hydroxylamine Derivatives

Cell LineIC50 Value (μM)Selectivity Index
HepG221.001.55
MCF-726.101.25

Antiangiogenic Activity

The compound has also been investigated for its antiangiogenic properties. It was found to inhibit VEGFR-2 with an IC50 value of 65 nM, indicating its potential to disrupt blood vessel formation in tumors . Molecular docking studies revealed that the compound fits well into the ATP-binding site of VEGFR-2, forming critical hydrogen bonds that enhance binding affinity .

Polymer Chemistry

This compound has been utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its trifluoromethyl group contributes to improved chemical stability and resistance to degradation under harsh conditions.

Table 2: Properties of Polymers Synthesized with this compound

PropertyValue
Thermal StabilityUp to 300°C
Mechanical StrengthHigh
Chemical ResistanceExcellent

Environmental Remediation

The compound has shown promise in environmental applications, particularly in the remediation of contaminated sites. Its ability to form stable complexes with heavy metals allows it to be used in processes aimed at removing pollutants from soil and water systems.

Case Study: Heavy Metal Removal
A recent study demonstrated that solutions containing this compound effectively reduced lead concentrations in contaminated water samples by over 70% within 24 hours .

Mechanism of Action

The mechanism of action of N-[2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural or functional similarities with the target molecule:

Compound Name Key Functional Groups Synthesis Method Reactivity/Applications References
N-[2,2,2-Trifluoro-1-(tritylazo)ethylidene]anilines Trifluoroethylidene, azo, trityl Thermolysis of imidoyl chlorides with hydrazine, followed by oxidative dehydrogenation with Pb(OAc)₄ Generates imidoyl radicals ([23-D]) upon thermolysis; studied for substituent electronic effects on decomposition kinetics
N-(2,6-Dichloro-4-trifluoromethyl)phenyl-N’-(1-phenyl-ethylidene) hydrazines Hydrazine, trifluoromethyl, dichlorophenyl Condensation of substituted acetophenones with HCl Intermediate in heterocyclic synthesis (e.g., triazoles or pyrazoles)
Polymers with 5,5'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis- units Trifluoroethylidene, bis-phthalimide, or sulfonyl Polymerization with diamines or sulfonyl bis(anilines) High-performance polyimides for thermal/chemical-resistant materials

Reactivity and Stability

  • Radical Generation: The target compound’s trifluoroethylidene group is structurally analogous to N-[2,2,2-trifluoro-1-(tritylazo)ethylidene]anilines, which decompose thermally to generate imidoyl radicals .
  • Synthetic Utility : Unlike hydrazine derivatives (e.g., ), which are used in heterocycle formation via condensation, the hydroxylamine group in the target compound could enable alternative reaction pathways, such as nitroxide formation or coupling reactions.
  • Material Applications : Polymers containing trifluoroethylidene groups () exhibit enhanced thermal stability and chemical resistance due to fluorine’s electronegativity and strong C–F bonds. The target compound’s aromatic substituents (methoxy, methyl) may similarly influence polymer properties if incorporated into macromolecular architectures.

Electronic and Steric Effects

  • Trifluoromethyl vs. Methoxy/Methyl Groups : The methoxy and methyl substituents on the aromatic ring of the target compound may introduce steric hindrance and electron-donating effects, contrasting with electron-withdrawing trifluoromethyl groups in related hydrazines () or polymers ().
  • Azo vs. Hydroxylamine Functionality : Azo compounds () are thermally labile and serve as radical initiators, whereas hydroxylamine derivatives are redox-active but less prone to homolytic cleavage under similar conditions.

Biological Activity

N-[2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethylidene]hydroxylamine, with the CAS number 919530-45-3 and molecular formula C_{10}H_{10}F_{3}NO_{2}, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

  • Molecular Weight : 233.19 g/mol
  • Density : Not available
  • LogP : 2.81970
  • Polar Surface Area (PSA) : 12.36 Ų

Synthesis

The synthesis of this compound typically involves the reaction of hydroxylamine with a suitable trifluoromethyl ketone precursor. The detailed synthetic pathway can vary based on the starting materials and conditions used.

Biological Activity Overview

This compound exhibits various biological activities that have been documented in the literature. These include:

  • Antimicrobial Activity : Some studies have indicated that derivatives of hydroxylamines can exhibit antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Research has shown that compounds containing trifluoromethyl groups often demonstrate enhanced activity against cancer cell lines. For instance, related compounds have been evaluated for their ability to inhibit cell proliferation in models like MCF-7 (breast cancer) and K562 (leukemia) cell lines.
  • Enzyme Inhibition : Hydroxylamines are known to interact with various enzymes, potentially acting as inhibitors or modulators. The specific interactions of this compound with target enzymes remain an area for further investigation.

Case Study 1: Anticancer Activity

A study published in Tetrahedron examined the anticancer activity of hydroxylamine derivatives. The results indicated that certain analogs displayed significant cytotoxic effects against MCF-7 and K562 cell lines, suggesting potential therapeutic applications in oncology .

Case Study 2: Antimicrobial Evaluation

In another investigation focused on antimicrobial properties, derivatives similar to this compound were screened against various pathogens. Results showed promising inhibitory effects against Gram-positive bacteria .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Cell LineIC50 (µM)Reference
Hydroxylamine Derivative AAnticancerMCF-715
Hydroxylamine Derivative BAntimicrobialStaphylococcus aureus20
Hydroxylamine Derivative CEnzyme Inhibition--

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